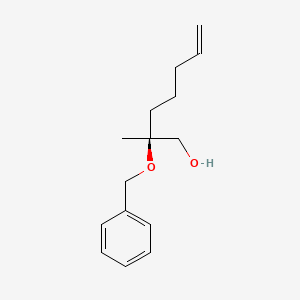![molecular formula C26H22O2 B12562336 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol CAS No. 197450-97-8](/img/structure/B12562336.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenolic groups attached to a biphenyl core through methylene bridges. It is a colorless solid and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol typically involves the reaction of 4,4’-biphenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges, linking the phenolic groups to the biphenyl core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methylene bridges .
Industrial Production Methods
In industrial settings, the production of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and pH to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenol: A simpler biphenyl derivative with two phenolic groups directly attached to the biphenyl core.
4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups at the para positions.
4,4’-Dioxydiphenyl: A compound with ether linkages between the phenolic groups and the biphenyl core.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]diphenol is unique due to the presence of methylene bridges linking the phenolic groups to the biphenyl core. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Properties
CAS No. |
197450-97-8 |
|---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[4-[4-[(4-hydroxyphenyl)methyl]phenyl]phenyl]methyl]phenol |
InChI |
InChI=1S/C26H22O2/c27-25-13-5-21(6-14-25)17-19-1-9-23(10-2-19)24-11-3-20(4-12-24)18-22-7-15-26(28)16-8-22/h1-16,27-28H,17-18H2 |
InChI Key |
FSDVTOWBMLAYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


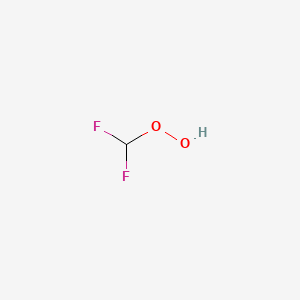
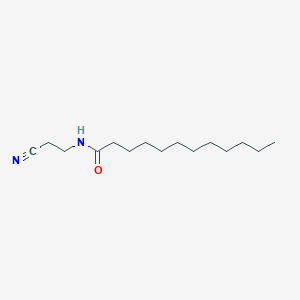
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
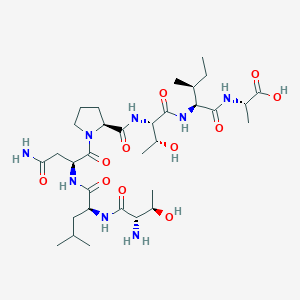
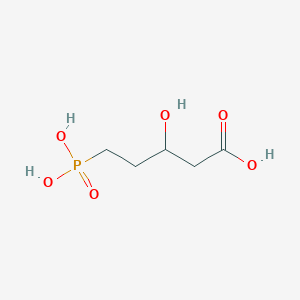
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
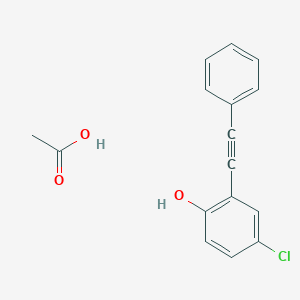
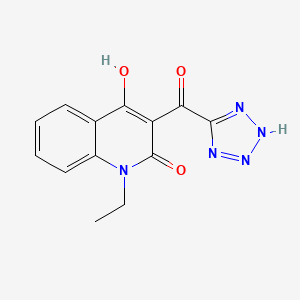
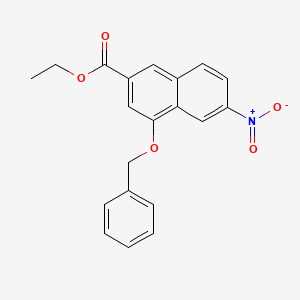
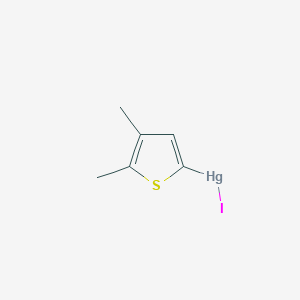

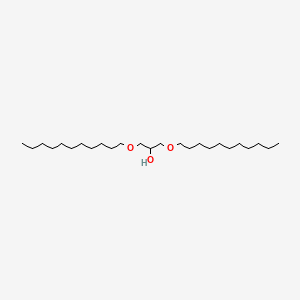
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
